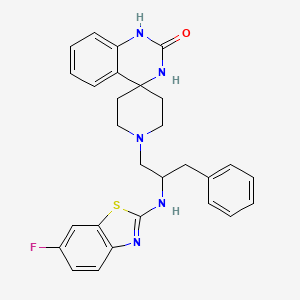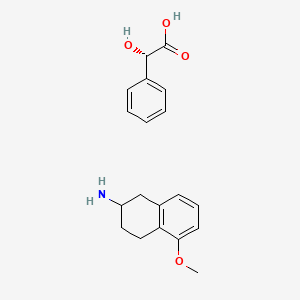
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is a complex organic compound with a molecular formula of C21H27N3O2 This compound is notable for its unique structure, which includes a carbazole core substituted with a piperazine moiety and two aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the piperazine moiety and the aldehyde groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the oxidation of the intermediate compound to introduce the aldehyde groups using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups attached to the piperazine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to the carbazole core’s ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. The piperazine moiety is a common feature in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the carbazole core can influence its electronic properties and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole: Lacks the aldehyde groups, which can affect its reactivity and applications.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a benzoic acid core instead of a carbazole core, leading to different chemical properties and applications.
4-Methylpiperazin-1-yl carbonyl group: A simpler compound with a piperazine moiety, used in various synthetic applications.
Uniqueness
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is unique due to the combination of the carbazole core, piperazine moiety, and aldehyde groups. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C23H27N3O2 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
9-[4-(4-methylpiperazin-1-yl)butyl]carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C23H27N3O2/c1-24-10-12-25(13-11-24)8-2-3-9-26-22-6-4-18(16-27)14-20(22)21-15-19(17-28)5-7-23(21)26/h4-7,14-17H,2-3,8-13H2,1H3 |
InChI-Schlüssel |
UXLRHFDPLARBLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCCN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)



![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14123302.png)
![5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)

![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14123323.png)
